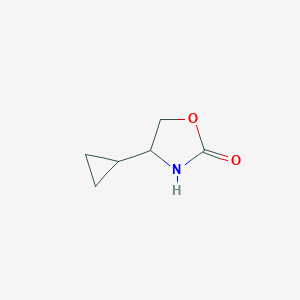
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine
Overview
Description
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine is a chemical compound with the molecular formula C13H17BrFNO and a molecular weight of 302.18 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on a phenoxyethyl group, which is attached to a cyclopentanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide to form 2-(4-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with cyclopentanamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and activity at these targets. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate various biochemical processes through its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine: This compound has a similar structure but with a cyclopropane ring instead of a cyclopentane ring.
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine: This variant contains a cyclohexane ring.
Uniqueness
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine is unique due to its specific combination of a cyclopentane ring with a bromine and fluorine-substituted phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c14-10-5-6-13(12(15)9-10)17-8-7-16-11-3-1-2-4-11/h5-6,9,11,16H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBFSBMMUCQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)
amine](/img/structure/B1425772.png)

![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)


![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)


![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)

![{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine](/img/structure/B1425787.png)

